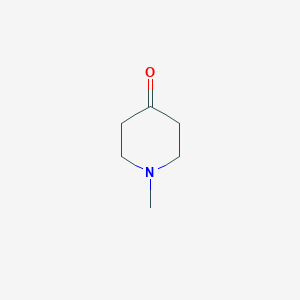

1-Methyl-4-piperidone

Overview

Description

1-Methyl-4-piperidone is a compound with the molecular formula C6H11NO . It is widely used in the artificial fiber industry and serves as a precursor for nylon . It has excellent applications as solvents and as intermediates for organic synthesis . It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .

Synthesis Analysis

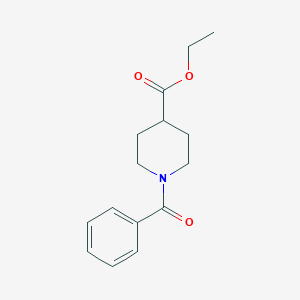

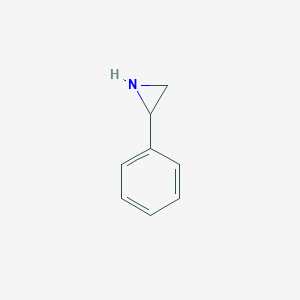

1-Methyl-4-piperidone can be synthesized from 1-methyl-3-carbethoxy-4-piperidone hydrochloride . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

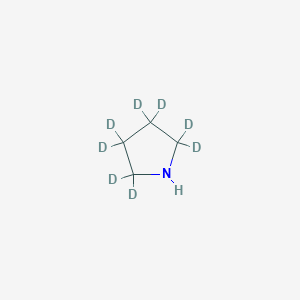

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-piperidone consists of a six-membered heterocyclic ring . The average mass of the molecule is 113.158 Da, and the monoisotopic mass is 113.084061 Da .

Chemical Reactions Analysis

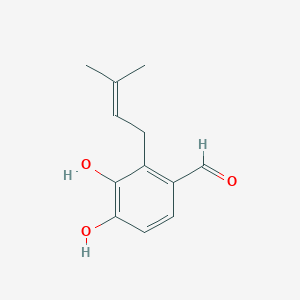

1-Methyl-4-piperidone can react with malononitrile and electrophiles or Michael acceptors to form spiropiperidine rings . It can also react with benzaldehyde via Michael addition, followed by intramolecular O-cyclization/elimination sequential reactions to form (3E,5E)-1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone .

Physical And Chemical Properties Analysis

1-Methyl-4-piperidone is a liquid at 20°C . It is completely miscible with water . The boiling point is 72°C at 17 mmHg, and the flash point is 58°C . The refractive index is 1.46, and the specific gravity is 0.97 .

Scientific Research Applications

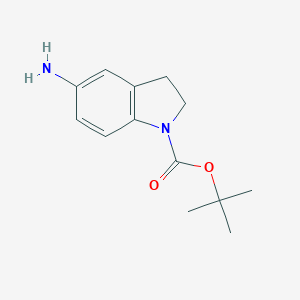

Drug Design and Synthesis

1-Methyl-4-piperidone is a key component in the design and synthesis of various drugs . Piperidine derivatives, including 1-Methyl-4-piperidone, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Formation of Piperidine Derivatives

1-Methyl-4-piperidone is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperidines, including 1-Methyl-4-piperidone, have been found to exhibit a wide range of biological and pharmacological activities . This makes them valuable in the discovery and biological evaluation of potential drugs .

Artificial Fibre Industry

1-Methyl-4-piperidone is widely used in the artificial fibre industry . It is polymerizable and used as a precursor to nylon .

Solvent Applications

1-Methyl-4-piperidone has excellent applications as a solvent . It is used in various organic synthesis processes .

Ink and Paint Industry

1-Methyl-4-piperidone is used in the aqueous carrier medium and as an amide penetrant in inks and water-soluble paints . This is due to its excellent solubility properties .

Mechanism of Action

Target of Action

1-Methyl-4-piperidone is a derivative of piperidine . Piperidine derivatives are known to exhibit a wide variety of biological activities and are utilized in different ways as anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .

Mode of Action

Piperidine derivatives, which 1-methyl-4-piperidone is part of, are known to interact with various biological targets leading to their diverse therapeutic applications .

Biochemical Pathways

It’s worth noting that piperidine derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Result of Action

Piperidine derivatives, which 1-methyl-4-piperidone is part of, are known to have diverse biological activities, including anticancer, antiviral, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

properties

IUPAC Name |

1-methylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUPVABNAQUEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162735 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Methyl-4-piperidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19385 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Methyl-4-piperidone | |

CAS RN |

1445-73-4 | |

| Record name | 1-Methyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-methyl-4-piperidone?

A1: 1-Methyl-4-piperidone has a molecular formula of C6H11NO and a molecular weight of 113.16 g/mol. []

Q2: Which spectroscopic techniques are commonly used to characterize 1-methyl-4-piperidone?

A2: Researchers utilize various spectroscopic methods to characterize this compound, including Fourier transform microwave spectroscopy (FT-MW) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and mass spectrometry (MS) []. These techniques provide valuable information about the compound's structure, conformation, and fragmentation patterns.

Q3: What are the conformational properties of the six-membered heterocyclic ring in 1-methyl-4-piperidone?

A3: Studies using FT-MW spectroscopy revealed that the six-membered ring of 1-methyl-4-piperidone exists in two conformations due to nitrogen inversion. These conformations are characterized by the N-methyl group occupying either an equatorial (more stable) or axial position. []

Q4: Can 1-methyl-4-piperidone be used as a catalyst?

A4: While not a catalyst itself, 1-methyl-4-piperidone serves as a valuable starting material and reagent in various chemical reactions. For instance, it acts as a hydride acceptor in Oppenauer oxidations, a mild and often selective method for converting alcohols to aldehydes or ketones. []

Q5: What type of reactions can 1-methyl-4-piperidone undergo?

A5: 1-Methyl-4-piperidone readily participates in reactions with active methylene compounds [], undergoes alkyl nitrate nitration [], and acts as a reactant in the Asinger reaction []. These reactions highlight its versatility as a building block in organic synthesis.

Q6: Have computational methods been employed to study 1-methyl-4-piperidone?

A6: Yes, density functional theory (DFT) calculations have been instrumental in understanding the vibrational spectra and assigning fundamental vibrational modes of 1-methyl-4-piperidone. [] These computational studies provide valuable insights into the molecule's electronic structure and vibrational properties.

Q7: How do structural modifications of 1-methyl-4-piperidone impact its biological activity?

A7: Research on derivatives of 1-methyl-4-piperidone, specifically 3,5-diarylidene-4-piperidones, has demonstrated the significant impact of structural modifications on biological activity. Studies investigating their cytotoxic properties revealed correlations between the physicochemical constants of aromatic substituents and their activity against human tumor cell lines and L1210 leukemia cells. [, ] Modifications influencing parameters like molar refractivity (MR) and fragment constants (f) were linked to changes in cytotoxicity.

Q8: What kind of compounds can be synthesized using 1-methyl-4-piperidone as a starting material?

A8: Researchers have successfully synthesized a diverse range of compounds starting from 1-methyl-4-piperidone. These include:

- Fulvenes: Condensation reactions with cyclopentadiene yield fulvene derivatives with heterocyclic substituents, showcasing its utility in creating extended conjugated systems. []

- Spiropyranopiperidines: A one-pot domino reaction using 1-methyl-4-piperidone, dimethyl acetylenedicarboxylate (DMAD), and malononitrile, catalyzed by [bmIm]Br and KOH, provides access to chiral heterocyclic spiropyranopiperidine derivatives. []

- Spiro[isobenzofuran-1(3H),4'-piperidines]: These compounds, with potential as central nervous system agents, have been synthesized using 1-methyl-4-piperidone and lithiated 2-bromobenzhydryl methyl ether, followed by cyclization. []

- Glycidic Esters: Darzens condensation reactions using 1-methyl-4-piperidone as the starting ketone provide a route to glycidic esters, investigated for potential antispasmodic activity. []

Q9: How can 1-methyl-4-piperidone be used to synthesize compounds with potential therapeutic applications?

A9: The versatility of 1-methyl-4-piperidone as a building block enables the synthesis of diverse compounds, some of which hold potential therapeutic value. Examples include:

- Postganglionic Parasympathetic Blocking Agents: Synthesis of ketals and hemithioketals of 1-methyl-4-piperidone has been explored for developing potential postganglionic parasympathetic blocking agents. []

- Antispasmodics: Glycidic esters derived from 1-methyl-4-piperidone through Darzens condensation reactions represent potential candidates for antispasmodic agents. []

- Central Nervous System Agents: Spiro[isobenzofuran-1(3H),4'-piperidines], synthesized using 1-methyl-4-piperidone, hold promise as potential central nervous system agents, including antidepressants. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)